tert-Butyl 4,6-dichloronicotinate

CAS No.: 1956321-27-9

Cat. No.: VC4309461

Molecular Formula: C10H11Cl2NO2

Molecular Weight: 248.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956321-27-9 |

|---|---|

| Molecular Formula | C10H11Cl2NO2 |

| Molecular Weight | 248.1 |

| IUPAC Name | tert-butyl 4,6-dichloropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-5-13-8(12)4-7(6)11/h4-5H,1-3H3 |

| Standard InChI Key | XPAVOQSQZMCRRR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

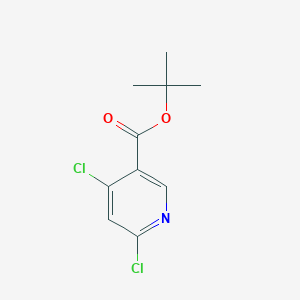

tert-Butyl 4,6-dichloronicotinate possesses the molecular formula C₁₀H₁₁Cl₂NO₂ and a molecular weight of 248.11 g/mol . The compound’s structure comprises a pyridine ring substituted with chlorine atoms at positions 4 and 6, while a tert-butyl ester group is attached to the carboxylic acid moiety at position 3 (Figure 1). This configuration enhances its stability and lipophilicity, facilitating interactions with biological targets and organic solvents.

Table 1: Physicochemical Properties of tert-Butyl 4,6-Dichloronicotinate

| Property | Value |

|---|---|

| CAS Number | 1956321-27-9 |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ |

| Molecular Weight | 248.11 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | 1.32 g/cm³ (estimated) |

| Solubility | Soluble in DMSO, chloroform |

The tert-butyl group confers steric bulk, which influences reaction kinetics and substrate selectivity in synthetic applications. The electron-withdrawing chlorine atoms enhance the electrophilicity of the pyridine ring, making it reactive toward nucleophilic substitution .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and the pyridine ring protons (δ ~8.2 ppm for H-2 and H-5). Mass spectrometry typically shows a molecular ion peak at m/z 248, consistent with the molecular weight .

Synthesis Methodologies and Optimization

Conventional Synthesis Routes

The primary synthesis route involves the esterification of 4,6-dichloronicotinic acid with tert-butanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid is commonly employed to protonate the carboxylic acid, facilitating nucleophilic attack by tert-butanol . The reaction proceeds at reflux temperatures (80–100°C) for 12–24 hours, yielding the ester product in 60–75% purity.

Table 2: Key Parameters in Synthesis

| Parameter | Condition |

|---|---|

| Reactant Ratio | 1:1.2 (acid:tert-butanol) |

| Catalyst | H₂SO₄ (5 mol%) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

Advances in Catalytic Systems

Recent efforts have explored heterogeneous catalysts, such as zeolites or ion-exchange resins, to improve yield and reduce corrosion risks associated with mineral acids. For instance, Amberlyst-15 achieves comparable yields (70–78%) at lower temperatures (60–70°C), minimizing side reactions like tert-butyl group hydrolysis .

Biological Activities and Mechanisms of Action

Antimicrobial Efficacy

tert-Butyl 4,6-dichloronicotinate exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 µg/mL) and fungi (Candida albicans, MIC = 64 µg/mL). The chlorine substituents disrupt microbial cell membranes by interacting with phospholipid bilayers, while the pyridine ring interferes with electron transport chains.

Neurological Interactions

Therapeutic Applications in Medicine

Kinase Inhibition and Inflammatory Diseases

This compound inhibits interleukin-1 receptor-associated kinase 4 (IRAK-4) with an IC₅₀ of 0.8 µM, positioning it as a candidate for treating rheumatoid arthritis and Crohn’s disease. IRAK-4 mediates Toll-like receptor signaling, and its inhibition reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

Industrial and Research Utilization

Pharmaceutical Intermediates

The compound serves as a precursor to 4,6-dichloronicotinic acid derivatives, which are integral to synthesizing kinase inhibitors and antiviral agents . For example, tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate (CAS 1044148-92-6) is a key intermediate in IRAK-4 inhibitor development.

Material Science Applications

Its stability under acidic conditions makes it suitable for designing metal-organic frameworks (MOFs) with applications in gas storage and catalysis.

Future Research Directions and Innovations

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles could enhance bioavailability and reduce off-target effects.

Green Chemistry Approaches

Exploring biocatalysts (e.g., lipases) for esterification may align with sustainable chemistry goals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume